![molecular formula C20H30BNO4 B2707199 N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide CAS No. 2057448-81-2](/img/structure/B2707199.png)
N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
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Description
“N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Scientific Research Applications
Organic Synthesis and Pharmaceuticals
Organoboron compounds, including aryl borates, play a pivotal role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as essential intermediates. Specifically, boronic acid compounds are used to protect diols during drug synthesis. They also find applications in asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions. In drug research, boric acid compounds act as enzyme inhibitors or specific ligand drugs. Additionally, they have potential in treating tumors, microbial infections, and even as anticancer agents. Boronic ester bonds are employed in constructing stimulus-responsive drug carriers, allowing controlled drug release based on environmental cues such as pH, glucose levels, and ATP .
Fluorescent Probes and Sensing Applications
Boronic acid compounds exhibit fluorescence properties, making them valuable as probes for detecting specific molecules. For instance:
Drug Delivery Systems
Boronic ester bonds are harnessed in constructing drug carriers with unique properties:
- Applications : Drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers, and mesoporous silica. These carriers can transport anticancer drugs, insulin, and genes .
Crystallography and Conformational Analysis
The crystal structure of N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has been characterized using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Density functional theory (DFT) calculations confirm the consistency between experimental and calculated structures. DFT also provides insights into the molecular electrostatic potential and frontier molecular orbitals of the compound, shedding light on its physical and chemical properties .
properties
IUPAC Name |
N-cyclohexyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-19(2)20(3,4)26-21(25-19)15-9-8-12-17(13-15)24-14-18(23)22-16-10-6-5-7-11-16/h8-9,12-13,16H,5-7,10-11,14H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKSXWLZUMICCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide |
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